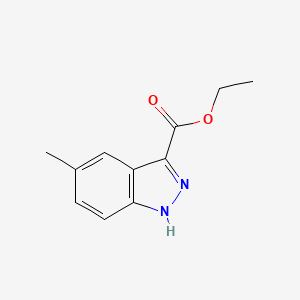

Ethyl 5-methyl-1H-indazole-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-methyl-1H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-3-15-11(14)10-8-6-7(2)4-5-9(8)12-13-10/h4-6H,3H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANFMPWOIOOOXBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC2=C1C=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00506971 | |

| Record name | Ethyl 5-methyl-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1908-01-6 | |

| Record name | Ethyl 5-methyl-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 5-methyl-1H-indazole-3-carboxylate synthesis pathway

An In-depth Technical Guide to the Synthesis of Ethyl 5-methyl-1H-indazole-3-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The indazole scaffold is a privileged structure, appearing in numerous biologically active molecules. This document is intended for researchers, chemists, and professionals in the pharmaceutical industry, offering a detailed exploration of synthetic methodologies, mechanistic insights, and practical experimental protocols. Our focus is on providing a narrative that explains the causality behind experimental choices, ensuring both scientific accuracy and field-proven applicability.

Introduction: The Significance of the Indazole Scaffold

The 1H-indazole ring system is a bicyclic heteroaromatic structure that has garnered substantial attention from the medicinal chemistry community. Its unique arrangement of nitrogen atoms allows it to act as a versatile pharmacophore, capable of engaging in various biological interactions. Consequently, indazole derivatives have been successfully developed into drugs for a range of therapeutic areas, including oncology, inflammation, and neurodegenerative diseases.

This compound serves as a crucial building block for the synthesis of more complex and potent pharmaceutical agents. The ester functionality at the 3-position provides a convenient handle for further chemical modification, such as amidation or reduction, while the methyl group at the 5-position allows for modulation of lipophilicity and metabolic stability. A robust and scalable synthesis of this intermediate is therefore of paramount importance for drug discovery programs.

Primary Synthetic Pathway: Diazotization and Cyclization of o-Aminophenylacetate Derivatives

One of the most efficient and scalable methods for constructing the indazole-3-carboxylate core involves the diazotization and subsequent intramolecular cyclization of an ortho-aminophenylacetate precursor. This strategy offers excellent control over regiochemistry and often proceeds in high yield, making it an attractive choice for industrial applications.[1]

The overall transformation is outlined below:

Caption: High-level overview of the primary synthesis pathway.

Mechanistic Rationale

The success of this pathway hinges on a well-understood sequence of classic organic reactions. The process is initiated by the conversion of the primary aromatic amine to a diazonium salt, a potent electrophile.

-

Diazotization: The starting material, ethyl 2-amino-5-methylphenylacetate, is treated with a nitrosating agent. In acidic media, sodium nitrite (NaNO₂) is commonly used, while in non-aqueous conditions, alkyl nitrites like tert-butyl nitrite (t-BuONO) are preferred. The amine attacks the nitrosonium ion (or its carrier) to form an N-nitrosoamine, which then tautomerizes and eliminates water to generate the diazonium salt. This intermediate is typically not isolated due to its inherent instability.[2][3]

-

Intramolecular Cyclization: The key ring-forming step occurs immediately following diazotization. The methylene carbon positioned alpha to the ester carbonyl is sufficiently acidic to be deprotonated (or exist in its enol form), creating a nucleophilic center. This nucleophile then attacks the terminal nitrogen of the proximate diazonium group, displacing dinitrogen gas and forming the new N-C bond that closes the pyrazole ring of the indazole system. The reaction is driven thermodynamically by the formation of the stable aromatic indazole ring and the irreversible loss of nitrogen gas.

The detailed mechanism is visualized below:

Caption: Stepwise mechanism for the formation of the indazole ring.

Detailed Experimental Protocol

The following protocol is a representative procedure adapted from established methodologies for this class of transformation.[1]

Materials:

-

Ethyl 2-amino-5-methylphenylacetate

-

tert-Butyl nitrite (t-BuONO) or Sodium Nitrite (NaNO₂)

-

Acetic Acid or Ethanol

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Silica Gel for chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add ethyl 2-amino-5-methylphenylacetate (1.0 eq). Dissolve the starting material in a suitable solvent such as acetic acid or ethanol (approx. 0.1-0.5 M concentration).

-

Diazotization: Cool the solution in an ice bath if using NaNO₂/acid, or maintain at room temperature for t-BuONO. Slowly add the diazotizing agent (1.1-1.5 eq) dropwise over 15-30 minutes. The addition of t-BuONO can cause a mild exotherm.

-

Reaction Monitoring: Stir the reaction mixture at the chosen temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.[1]

-

Workup: Once the reaction is complete, carefully quench any excess nitrosating agent if necessary. Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.

-

Extraction: Dilute the residue with ethyl acetate and water. Transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize acid), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Combine the fractions containing the desired product and concentrate to afford this compound as a solid.

Alternative Synthetic Strategies

While the diazotization/cyclization route is highly effective, other methods exist for the synthesis of substituted indazoles, which may be advantageous depending on the availability of starting materials.

The Japp-Klingemann Reaction

A classical approach to forming the requisite arylhydrazone intermediate for indazole synthesis is the Japp-Klingemann reaction.[4][5][6] This involves:

-

Diazotization of an aniline (in this case, 4-methylaniline).

-

Coupling the resulting diazonium salt with a β-ketoester (e.g., ethyl acetoacetate).

-

The intermediate undergoes hydrolytic cleavage of the acetyl group to yield the arylhydrazone of ethyl glyoxylate.

-

Finally, an acid-catalyzed intramolecular cyclization (analogous to a Fischer Indole Synthesis) onto the aromatic ring furnishes the indazole core.[7][8]

This multi-step process, while robust, can sometimes be lower yielding and require harsher acidic conditions for the final cyclization compared to the more direct route described in Section 2.

Caption: Japp-Klingemann pathway for indazole synthesis.

Data Summary

The choice of synthetic route is often guided by factors such as yield, purity, scalability, and cost of starting materials. The direct cyclization method from o-aminophenylacetates is generally preferred for its efficiency.

| Parameter | Pathway 2: Direct Cyclization | Pathway 3.1: Japp-Klingemann |

| Starting Materials | Ethyl 2-amino-5-methylphenylacetate, Alkyl Nitrite | 4-Methylaniline, Ethyl Acetoacetate, NaNO₂ |

| Number of Steps | 1 (one-pot) | 2-3 steps |

| Typical Yield | High (often >85%)[1] | Moderate to Good |

| Reaction Conditions | Mild (often room temp.) | Low temp. diazotization; acidic, heated cyclization |

| Key Advantage | High efficiency, operational simplicity | Use of simple, readily available bulk starting materials |

| Reference | [1] | [5][8] |

Conclusion

The synthesis of this compound is most effectively achieved via the one-pot diazotization and intramolecular cyclization of ethyl 2-amino-5-methylphenylacetate. This method stands out for its operational simplicity, mild reaction conditions, and high yields, making it highly suitable for applications in drug discovery and development where rapid, reliable access to key intermediates is essential. Understanding the underlying mechanisms of this and alternative pathways, such as the Japp-Klingemann reaction, empowers chemists to troubleshoot and optimize syntheses for the efficient production of this valuable chemical building block.

References

- 1. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 2. spcmc.ac.in [spcmc.ac.in]

- 3. bloomtechz.com [bloomtechz.com]

- 4. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 5. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles [mdpi.com]

- 6. synarchive.com [synarchive.com]

- 7. Fischer Indole Synthesis [organic-chemistry.org]

- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

Ethyl 5-methyl-1H-indazole-3-carboxylate chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of Ethyl 5-methyl-1H-indazole-3-carboxylate

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide range of biological targets, making it a cornerstone in the design of novel therapeutic agents.[1] Compounds incorporating this moiety have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1]

Within this important class of molecules, this compound (CAS No: 1908-01-6) serves as a pivotal starting material and synthetic intermediate.[2][3] Its structure combines the biologically active indazole core with a reactive ester functional group at the 3-position and a methyl group at the 5-position, which can influence molecular interactions and metabolic stability. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and critical role in the landscape of modern drug discovery.

PART 1: Core Physicochemical and Spectroscopic Profile

A precise understanding of a molecule's fundamental properties is the bedrock of its application in synthesis and research.

Physicochemical Properties

The physical characteristics of this compound define its handling, storage, and behavior in various solvent systems.

| Property | Value | Source(s) |

| CAS Number | 1908-01-6 | [2][3][4] |

| Molecular Formula | C₁₁H₁₂N₂O₂ | [2][4] |

| Molecular Weight | 204.23 g/mol | [2][4] |

| Appearance | Solid (form may vary) | (Parent Acid) |

| Melting Point | Data not consistently available; parent acid melts at 285-290 °C. | N/A |

| Boiling Point | Predicted: ~326.5 °C | [5] (N-methyl isomer) |

| Purity | Typically ≥97% | [4] |

Spectroscopic Signature

Structural elucidation and confirmation are achieved through a combination of spectroscopic techniques. The following data represent the expected spectral characteristics for this compound, inferred from foundational principles and data on analogous structures.[6][7][8]

| Technique | Expected Signature |

| ¹H NMR | ~13.0-14.0 ppm (s, 1H): Labile N-H proton of the indazole ring. ~7.0-8.2 ppm (m, 3H): Protons on the benzene ring. ~4.4-4.6 ppm (q, 2H): Methylene (-CH₂-) protons of the ethyl ester. ~2.4-2.5 ppm (s, 3H): Methyl (-CH₃) protons at the 5-position. ~1.4-1.5 ppm (t, 3H): Methyl (-CH₃) protons of the ethyl ester. |

| ¹³C NMR | ~162-164 ppm: Carbonyl carbon (C=O) of the ester. ~140-145 ppm: Quaternary carbons of the indazole ring. ~110-130 ppm: Aromatic carbons of the benzene ring. ~61-62 ppm: Methylene carbon (-CH₂-) of the ethyl ester. ~21-22 ppm: Methyl carbon (-CH₃) at the 5-position. ~14-15 ppm: Methyl carbon (-CH₃) of the ethyl ester. |

| IR (Infrared) | ~3300-3100 cm⁻¹: N-H stretching vibration. ~3000-2900 cm⁻¹: C-H stretching (aromatic and aliphatic). ~1720-1700 cm⁻¹: C=O stretching of the ester. ~1620-1450 cm⁻¹: C=C and C=N stretching of the aromatic rings. |

| Mass Spec (MS) | m/z ~204.09: Molecular ion peak [M]⁺. Fragmentation: Loss of the ethoxy group (-OC₂H₅) to give a fragment around m/z 159. |

PART 2: Synthesis and Derivatization Strategies

The utility of this compound is intrinsically linked to its synthesis and its capacity for further chemical transformation.

Core Synthesis Pathways

The synthesis of the indazole-3-carboxylate core can be approached through several established routes. The choice of method often depends on the availability of starting materials and the desired scale.

Caption: Overview of primary and alternative synthetic routes.

One of the most direct methods is the Fischer esterification of the parent carboxylic acid.

Protocol: Synthesis via Fischer Esterification This protocol is adapted from general esterification procedures for indazole carboxylic acids.[9][10]

-

Setup: To a round-bottom flask equipped with a reflux condenser, add 5-methyl-1H-indazole-3-carboxylic acid (1.0 eq).

-

Reagents: Add a sufficient volume of absolute ethanol to fully dissolve or suspend the starting material (e.g., 10 mL per gram).

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or methanesulfonic acid (typically 2-5 mol%).[10]

-

Reaction: Heat the mixture to reflux and maintain for 2-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice water and a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.

-

Extraction: A precipitate of the product should form. If not, extract the aqueous mixture with an appropriate organic solvent, such as ethyl acetate (EtOAc).

-

Purification: Collect the solid product by filtration or concentrate the combined organic extracts under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Reactivity and Key Derivatizations

The true power of this molecule lies in its potential for derivatization, enabling the creation of large compound libraries for drug discovery.

Caption: Major sites of reactivity for chemical modification.

-

N1-Alkylation/Acylation: The N-H proton is acidic and can be deprotonated with a suitable base (e.g., NaH), followed by reaction with an alkyl or acyl halide. This is a common strategy for introducing diverse side chains.[11] Studies have shown that N1-acylated derivatives exhibit potent anti-arthritic effects.[12]

-

Ester Hydrolysis: The ethyl ester can be readily hydrolyzed under basic conditions (e.g., NaOH or LiOH in a water/THF mixture) to yield the corresponding 5-methyl-1H-indazole-3-carboxylic acid. This acid is a crucial intermediate for amide coupling reactions.

-

Amidation: The carboxylic acid obtained from hydrolysis can be coupled with a wide variety of amines to form amides. Standard coupling reagents like EDC/HOBT or HATU are effective for this transformation.[9][13] This is one of the most powerful methods for generating molecular diversity from the indazole scaffold.

Protocol: Synthesis of an Indazole-3-Carboxamide Derivative This is a general procedure for amide bond formation from the corresponding carboxylic acid.[13]

-

Activation: Dissolve 5-methyl-1H-indazole-3-carboxylic acid (1.0 eq) in an anhydrous polar aprotic solvent like Dimethylformamide (DMF).

-

Coupling Agents: Add a coupling agent such as EDC·HCl (1.2 eq) and an activator like HOBT (1.2 eq). Stir the mixture at room temperature for 15-30 minutes.

-

Base: Add a non-nucleophilic base, such as triethylamine (TEA) or DIPEA (2.0-3.0 eq).

-

Amine Addition: Add the desired primary or secondary amine (1.0-1.1 eq) to the reaction mixture.

-

Reaction: Stir at room temperature for 4-12 hours, monitoring by TLC.

-

Workup: Upon completion, pour the reaction mixture into ice water to precipitate the product.

-

Purification: Collect the solid by filtration, wash with water, and dry. The crude amide can be purified by column chromatography or recrystallization.

PART 3: Applications in Medicinal Chemistry

The indazole core is a validated pharmacophore, and this compound is a key player in accessing this chemical space. It serves as a foundational building block for synthesizing compounds aimed at various therapeutic targets.[14][15]

The general workflow in a drug discovery program often involves using this core to generate a library of diverse analogs for screening.

Caption: Role as a building block in a typical drug discovery cascade.

-

Anti-inflammatory Agents: As mentioned, N1-substituted derivatives have been investigated for anti-arthritic properties, suggesting a role in modulating inflammatory pathways.[12]

-

Oncology: The indazole scaffold is present in numerous kinase inhibitors used in cancer therapy, such as Pazopanib.[1] this compound provides a versatile platform for creating novel compounds targeting protein kinases.

-

Synthetic Cannabinoids: The direct alkylation of indazole-3-carboxylic acids is a known method for preparing certain classes of synthetic cannabinoids, highlighting the molecule's relevance in both pharmaceutical and forensic chemistry.[11]

Safety and Handling

While specific safety data for this exact compound is limited, related indazole carboxylic acids are classified with the GHS07 pictogram, indicating potential for skin and eye irritation.

-

Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in medicinal chemistry. Its well-defined physicochemical properties, accessible synthetic routes, and versatile reactivity make it an invaluable building block for the synthesis of novel, biologically active molecules. For researchers and drug development professionals, a thorough understanding of this scaffold's chemistry is essential for unlocking its full potential in the ongoing quest for new and effective therapeutics.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-METHYL-1H-INDAZOLE-3-CARBOXYLIC ACID ETHYL ESTER | 1908-01-6 [m.chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 1908-01-6 | this compound - Moldb [moldb.com]

- 5. ETHYL 1-METHYL-1H-INDAZOLE-3-CARBOXYLATE CAS#: 220488-05-1 [amp.chemicalbook.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. rsc.org [rsc.org]

- 8. 1H-indazole-3-carboxylic acid methyl ester (43120-28-1) 1H NMR [m.chemicalbook.com]

- 9. jocpr.com [jocpr.com]

- 10. prepchem.com [prepchem.com]

- 11. diva-portal.org [diva-portal.org]

- 12. [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. bloomtechz.com [bloomtechz.com]

- 15. 1H-Indazole-3-Carboxylic Acid Methyl Ester - Natural Micron Pharm Tech [nmpharmtech.com]

An In-Depth Technical Guide to Investigating the Mechanism of Action of Ethyl 5-methyl-1H-indazole-3-carboxylate

Preamble: The Indazole Scaffold - A Privileged Structure in Drug Discovery

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its remarkable ability to interact with a diverse array of biological targets, leading to a wide spectrum of pharmacological activities.[1][2] Indazole-containing compounds have been successfully developed into therapeutic agents for various diseases, including cancer, inflammation, and cardiovascular disorders.[1][3] Notably, several FDA-approved kinase inhibitors, such as Axitinib and Pazopanib, feature the indazole core, highlighting its significance in modern oncology.[1][4]

Ethyl 5-methyl-1H-indazole-3-carboxylate belongs to this promising class of molecules. While extensive research has been conducted on various indazole derivatives, the specific mechanism of action for this particular compound remains to be fully elucidated. This guide, therefore, serves as a comprehensive roadmap for researchers and drug development professionals to systematically investigate and characterize the biological activities and molecular mechanisms of this compound. We will proceed with a logical, multi-tiered experimental approach, starting from broad phenotypic screening and culminating in specific target validation and in vivo efficacy studies.

Part 1: Initial Biological Characterization and Phenotypic Screening

The first step in elucidating the mechanism of action of a novel compound is to determine its primary biological effects at a cellular or organismal level. Given the known activities of the indazole class, we will initially screen for anti-inflammatory, cytotoxic, and antimicrobial properties.

Anti-inflammatory Activity Assessment

Many indazole derivatives have demonstrated potent anti-inflammatory effects.[3][5] A standard and reliable method to assess this is the lipopolysaccharide (LPS)-induced inflammatory response in macrophages.

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture media to achieve final concentrations ranging from 0.1 to 100 µM. Pre-treat the cells with the compound for 1 hour.

-

Inflammatory Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well (except for the negative control) and incubate for 24 hours.

-

Nitric Oxide (NO) Measurement: Measure the production of nitric oxide, a key inflammatory mediator, in the culture supernatant using the Griess reagent.

-

Cell Viability Assay: Concurrently, perform an MTT assay to assess cell viability and rule out cytotoxicity-mediated effects.

-

Data Analysis: Calculate the IC50 value for NO inhibition.

Cytotoxicity Screening Against Cancer Cell Lines

The indazole scaffold is a cornerstone of many anti-cancer drugs.[6][7] Therefore, evaluating the cytotoxic potential of this compound against a panel of human cancer cell lines is a critical step.

-

Cell Lines: Utilize a panel of cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer).

-

Cell Seeding: Seed the cells in 96-well plates at their optimal densities and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serially diluted this compound (0.1 to 100 µM) for 72 hours.

-

MTT Assay: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

-

Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.

Workflow for Initial Biological Screening

References

- 1. researchgate.net [researchgate.net]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-methyl-1H-indazole-3-carboxamide|946343-59-5 [benchchem.com]

- 5. [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Discovery of Orally Bioavailable Tyrosine Threonine Kinase (TTK) Inhibitors: 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architectural Versatility of 1H-Indazole-3-Carboxylate Esters: A Technical Guide for Drug Discovery

Abstract

The 1H-indazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1][2][3] Among its derivatives, 1H-indazole-3-carboxylate esters have emerged as a particularly fruitful area of research, serving as versatile intermediates and pharmacophores in the development of novel therapeutics.[4][5] This technical guide provides a comprehensive literature review of 1H-indazole-3-carboxylate esters, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic intricacies, explore the vast landscape of their biological activities, and elucidate the critical structure-activity relationships that govern their therapeutic potential. This document aims to be an invaluable resource, bridging fundamental chemistry with practical application in the quest for next-generation pharmaceuticals.

The Indazole Core: A Privileged Scaffold in Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, exists in two primary tautomeric forms: 1H-indazole and 2H-indazole.[1][2] The 1H-tautomer is generally the more thermodynamically stable and, consequently, the more prevalent form.[1] This structural motif is found in a variety of synthetic compounds exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, antitumor, antibacterial, and anti-HIV properties.[1][6] The ability of the indazole nucleus to mimic purine bases like adenine and guanine allows for interactions with various biopolymers, contributing to its diverse biological profile.[7]

The introduction of a carboxylate ester at the 3-position of the 1H-indazole ring provides a crucial handle for synthetic elaboration. This functional group not only influences the electronic properties of the indazole core but also serves as a key anchoring point for the introduction of diverse substituents, enabling the systematic exploration of chemical space in drug discovery campaigns.[4][8]

Synthetic Strategies for 1H-Indazole-3-Carboxylate Esters

The efficient construction of the 1H-indazole-3-carboxylate core is paramount for its application in medicinal chemistry. Several synthetic routes have been developed, each with its own advantages and limitations. The choice of a particular method often depends on the availability of starting materials, desired substitution patterns, and scalability.

Classical and Modern Synthetic Approaches

Historically, the synthesis of indazoles dates back to the work of Emil Fischer in the late 19th century.[3] Modern methodologies have significantly expanded the synthetic chemist's toolbox, offering milder reaction conditions and greater functional group tolerance. Some of the prominent strategies include:

-

Cyclization of o-hydrazino cinnamic acid derivatives: This is one of the earliest reported methods for indazole synthesis.[3]

-

[3+2] Cycloaddition of diazo compounds with benzynes: This approach provides a powerful and efficient route to substituted indazoles.[9][10] Benzyne, a highly reactive intermediate, can be generated in situ from various precursors and reacts with diazo compounds to form the indazole ring.[10]

-

Intramolecular C-H Bond Amination: Recent advances have demonstrated the utility of transition-metal-mediated reactions, such as the silver(I)-mediated intramolecular oxidative C-H bond amination, for the synthesis of 1H-indazoles.[11]

-

From Isatin: Isatin can be hydrolyzed and subsequently cyclized to form indazole-3-carboxylic acid, which can then be esterified.[12]

The following diagram illustrates a generalized workflow for the synthesis and derivatization of 1H-indazole-3-carboxylate esters.

Caption: General workflow for synthesis and derivatization.

Representative Experimental Protocol: Synthesis of Ethyl 1H-indazole-3-carboxylate

This protocol is a generalized representation based on common synthetic methodologies.

Materials:

-

Appropriate starting materials (e.g., 2-azidophenylacetic acid derivative or a suitable precursor for benzyne generation and a diazoester).

-

Reaction solvent (e.g., anhydrous acetonitrile, DMF).

-

Reagents for cyclization (e.g., cesium fluoride for benzyne generation).

-

Ethyl alcohol.

-

Acid catalyst (e.g., sulfuric acid).

-

Reagents for workup and purification (e.g., saturated sodium bicarbonate, ethyl acetate, magnesium sulfate, silica gel).

Procedure:

-

Cyclization to form 1H-indazole-3-carboxylic acid:

-

In a flame-dried flask under an inert atmosphere, dissolve the starting material in the appropriate solvent.

-

Add the cyclization reagents portion-wise at a controlled temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until completion.

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the crude product by chromatography or recrystallization to obtain pure 1H-indazole-3-carboxylic acid.

-

-

Esterification:

-

Dissolve the purified 1H-indazole-3-carboxylic acid in an excess of ethyl alcohol.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Once the reaction is complete, cool to room temperature and neutralize the acid.

-

Remove the excess alcohol under reduced pressure.

-

Perform an aqueous workup and extract the product with an organic solvent.

-

Dry the organic layer and concentrate to yield the crude ethyl 1H-indazole-3-carboxylate.

-

Purify the product by column chromatography or recrystallization.[13]

-

The Broad Spectrum of Biological Activity

1H-indazole-3-carboxylate esters and their derivatives, particularly the corresponding amides, have demonstrated a remarkable range of biological activities, making them attractive scaffolds for drug development in various therapeutic areas.

Anticancer Activity

The indazole core is a key feature in several approved anticancer drugs, such as Niraparib and Pazopanib.[1] Derivatives of 1H-indazole-3-carboxylate have been extensively investigated for their potential as anticancer agents. For instance, they have been explored as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[14] Some derivatives have also shown potential in targeting tumor progression and metastasis.[15]

Anti-inflammatory Properties

Chronic inflammation is implicated in a wide array of diseases.[7] 1H-indazole-3-carboxylate derivatives have been shown to possess anti-inflammatory properties.[6] One mechanism of action for some indazole-3-carboxamides is the inhibition of calcium-release activated calcium (CRAC) channels, which play a critical role in the activation of mast cells, key players in inflammatory responses.[16][17]

Kinase Inhibition

Protein kinases are a major class of drug targets. The 1H-indazole-3-carboxamide scaffold has been successfully employed to develop potent and selective kinase inhibitors.[14] For example, derivatives have been designed to target p21-activated kinase 1 (PAK1), which is associated with tumor progression.[15]

The following table summarizes the biological activities of selected 1H-indazole-3-carboxylate derivatives and their amides.

| Compound Class | Target/Activity | Potency (IC50/EC50) | Reference |

| 1H-Indazole-3-carboxamides | PAK1 Inhibition | 9.8 nM (for compound 30l) | [15] |

| 1H-Indazole-3-carboxamides | CRAC Channel Blockade | Sub-µM (for compound 12d) | [16][17] |

| 3-Substituted 1H-indazoles | IDO1 Enzyme Inhibition | 720 nM (for compound 121) | [1] |

| 2H-Indazole-3-carboxamides | Prostanoid EP4 Receptor Antagonism | 3106 nM (for compound 1) | [18] |

Structure-Activity Relationship (SAR) Insights

Understanding the structure-activity relationship (SAR) is crucial for optimizing lead compounds into clinical candidates. For 1H-indazole-3-carboxylate derivatives, SAR studies have revealed key structural features that govern their biological activity.

A critical finding in the development of CRAC channel blockers is the importance of the regiochemistry of the amide linker. The indazole-3-carboxamide linkage (-CO-NH-Ar) was found to be essential for activity, while the reverse amide isomer was inactive.[16][17] This highlights the specific spatial arrangement required for effective interaction with the biological target.

The following diagram illustrates the key SAR points for 1H-indazole-3-carboxamides as CRAC channel blockers.

Caption: Key structure-activity relationship insights. Note: A placeholder image is used in the DOT script. In a real-world application, a chemical structure would be depicted.

Future Perspectives and Conclusion

1H-indazole-3-carboxylate esters represent a privileged and highly versatile scaffold in medicinal chemistry. Their synthetic accessibility, coupled with the broad range of biological activities exhibited by their derivatives, ensures their continued relevance in drug discovery. Future research will likely focus on the development of more efficient and sustainable synthetic methodologies, the exploration of novel biological targets, and the application of computational methods to guide the design of next-generation therapeutics based on this remarkable heterocyclic core. The insights provided in this technical guide are intended to empower researchers to further unlock the therapeutic potential of this important class of compounds.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. austinpublishinggroup.com [austinpublishinggroup.com]

- 3. caribjscitech.com [caribjscitech.com]

- 4. bloomtechz.com [bloomtechz.com]

- 5. nmpharmtech.com [nmpharmtech.com]

- 6. researchgate.net [researchgate.net]

- 7. innovatpublisher.com [innovatpublisher.com]

- 8. bloomtechz.com [bloomtechz.com]

- 9. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 10. orgsyn.org [orgsyn.org]

- 11. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]

- 13. WO2009106980A2 - Indazole derivatives - Google Patents [patents.google.com]

- 14. benchchem.com [benchchem.com]

- 15. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

Methodological & Application

The Versatility of Ethyl 5-methyl-1H-indazole-3-carboxylate in Modern Medicinal Chemistry: Application Notes and Protocols

Introduction: The Indazole Scaffold as a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The 1H-indazole scaffold is a prominent member of this elite group, often referred to as a "privileged structure" due to its ability to interact with a diverse array of biological targets.[1] This bicyclic heteroaromatic system, an isostere of indole, offers a unique combination of hydrogen bonding capabilities, aromatic stacking interactions, and structural rigidity, making it an ideal template for designing potent and selective modulators of protein function. The strategic functionalization of the indazole core has led to the discovery of numerous clinical candidates and approved drugs targeting a wide range of diseases, including cancer, inflammation, and neurological disorders.[2]

Within this important class of compounds, Ethyl 5-methyl-1H-indazole-3-carboxylate stands out as a particularly valuable and versatile starting material. The ethyl ester at the 3-position provides a convenient handle for further chemical elaboration, most notably for the synthesis of a diverse library of carboxamides. The methyl group at the 5-position can also influence the pharmacokinetic and pharmacodynamic properties of the final compounds. This application note will provide a comprehensive overview of the utility of this compound in medicinal chemistry, complete with detailed synthetic protocols and an exploration of its role in the development of targeted therapies.

Synthetic Pathways to this compound

The efficient synthesis of the indazole core is a critical first step in harnessing its therapeutic potential. The Japp-Klingemann reaction, followed by a Fischer-type cyclization, is a classical and reliable method for the preparation of indazole-3-carboxylic acid esters.[3][4] This approach offers a convergent and adaptable route to a variety of substituted indazoles.

Conceptual Synthetic Workflow

The overall synthetic strategy involves the reaction of a diazonium salt derived from a substituted aniline with a β-ketoester, leading to a hydrazone intermediate. This intermediate then undergoes an acid-catalyzed intramolecular cyclization to form the indazole ring system.

Caption: General workflow for the synthesis of this compound.

Protocol 1: Synthesis of this compound via the Japp-Klingemann Reaction

This protocol outlines a representative procedure for the synthesis of the title compound.

Materials:

-

p-Toluidine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Ethyl 2-methylacetoacetate

-

Sodium Acetate

-

Ethanol

-

Diethyl Ether

-

Glacial Acetic Acid

Procedure:

-

Diazotization of p-Toluidine:

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve p-toluidine in a mixture of concentrated HCl and water.

-

Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature remains below 5 °C.

-

Stir the resulting solution for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Japp-Klingemann Coupling:

-

In a separate, larger flask, dissolve ethyl 2-methylacetoacetate and sodium acetate in ethanol.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the β-ketoester solution with vigorous stirring.

-

Allow the reaction mixture to stir at 0-5 °C for 2 hours, during which a precipitate of the hydrazone intermediate will form.

-

Collect the crude hydrazone by filtration, wash with cold water, and then with a small amount of cold ethanol.

-

-

Fischer Indole-type Cyclization:

-

Suspend the crude hydrazone in glacial acetic acid.

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

-

Application in the Synthesis of Bioactive Carboxamides

The ethyl ester functionality of the title compound is readily converted to a wide range of carboxamides through standard amide coupling reactions. This transformation is a cornerstone of its utility, as the resulting indazole-3-carboxamides have demonstrated potent activity against a variety of important biological targets.

Protocol 2: General Procedure for the Synthesis of 1H-Indazole-3-carboxamides

This protocol provides a general method for the amidation of this compound.

Materials:

-

This compound

-

Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)

-

Methanol or Ethanol/Water mixture

-

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl)

-

Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Desired primary or secondary amine

-

N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

Saponification of the Ester:

-

Dissolve this compound in a mixture of methanol or ethanol and water.

-

Add an aqueous solution of LiOH or NaOH and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with dilute HCl to precipitate the 5-methyl-1H-indazole-3-carboxylic acid.

-

Collect the solid by filtration, wash with water, and dry under vacuum.

-

-

Amide Coupling:

-

To a solution of the 5-methyl-1H-indazole-3-carboxylic acid in an anhydrous solvent such as DMF or DCM, add EDC·HCl, HOBt, and a tertiary amine base (e.g., TEA or DIPEA).[5]

-

Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the desired amine to the reaction mixture and continue stirring at room temperature for 4-12 hours, or until the reaction is complete.[5]

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 1H-indazole-3-carboxamide.

-

Applications in Targeting Kinases and Ion Channels

Derivatives of this compound have shown significant promise as inhibitors of key enzymes and ion channels implicated in various diseases.

Glycogen Synthase Kinase 3β (GSK-3β) Inhibitors for Alzheimer's Disease

GSK-3β is a serine/threonine kinase that is a key player in the pathophysiology of Alzheimer's disease.[6] Its dysregulation contributes to both the hyperphosphorylation of tau protein, leading to neurofibrillary tangles, and the production of amyloid-β peptides.[6][7] Therefore, inhibitors of GSK-3β are being actively pursued as potential therapeutic agents for this devastating neurodegenerative disorder. The 1H-indazole-3-carboxamide scaffold has been identified as a promising starting point for the development of potent and selective GSK-3β inhibitors.[8]

Caption: Role of GSK-3β in Alzheimer's disease and the inhibitory action of indazole-3-carboxamides.

Table 1: Representative GSK-3β Inhibitory Activity of Indazole-3-carboxamide Derivatives

| Compound ID | R1 (Indazole N1) | R2 (Amide) | GSK-3β IC₅₀ (µM) | Reference |

| 1 | H | Varied aliphatic and aromatic amines | - | [8] |

| 2 | H | Specific substituted amines | - | [8] |

(Note: Specific IC₅₀ values for 5-methyl substituted derivatives were not available in the provided search results, but the general scaffold is a known inhibitor class.)

Aurora Kinase Inhibitors for Cancer Therapy

Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis.[9] Their overexpression is frequently observed in various human cancers, making them attractive targets for the development of anti-cancer drugs.[10][11] Indazole derivatives have been identified as potent inhibitors of Aurora kinases, demonstrating the versatility of this scaffold in oncology research.[11][12]

Caption: The role of Aurora kinases in cancer and their inhibition by indazole-based compounds.

Table 2: Representative Aurora Kinase Inhibitory Activity of Indazole Derivatives

| Compound ID | Scaffold | Aurora A IC₅₀ (nM) | Aurora B IC₅₀ (nM) | Reference |

| 17 | Indazole | 14 | 9 | [12] |

| 21 | Indazole | 230 | 12 | [12] |

| 30 | Indazole | 6 | 240 | [12] |

(Note: These are examples of indazole-based inhibitors, highlighting the potential of the scaffold.)

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the ease of its conversion into a diverse array of carboxamides make it an attractive starting point for drug discovery programs. The demonstrated activity of its derivatives against key therapeutic targets such as GSK-3β and Aurora kinases underscores the importance of the indazole scaffold. Future research will undoubtedly continue to explore the vast chemical space accessible from this precursor, leading to the development of novel and improved therapies for a range of human diseases. The strategic modification of the 5-methyl group and the exploration of alternative functionalizations at the 3-position will likely yield next-generation drug candidates with enhanced potency, selectivity, and pharmacokinetic properties.

References

- 1. 1H-INDAZOLE-3-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 2. Fischer Indole Synthesis [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Glycogen synthase kinase-3 signaling in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Ethyl 5-methyl-1H-indazole-3-carboxylate: A Versatile Scaffold for Innovations in Drug Discovery

Abstract

Ethyl 5-methyl-1H-indazole-3-carboxylate is a pivotal heterocyclic building block in the landscape of medicinal chemistry and organic synthesis. Its unique bicyclic structure, featuring a pyrazole ring fused to a benzene ring, coupled with strategically positioned functional groups—an ester at the 3-position and a methyl group at the 5-position—renders it a highly versatile precursor for the synthesis of a diverse array of biologically active molecules. This application note provides an in-depth exploration of the synthetic utility of this compound, detailing its application in the development of therapeutic agents, including kinase inhibitors and anti-inflammatory compounds. We present validated, step-by-step protocols for key transformations, discuss the mechanistic rationale behind these synthetic strategies, and offer expert insights to guide researchers in leveraging this powerful scaffold for their drug discovery programs.

Introduction: The Privileged Indazole Scaffold

The indazole core is recognized as a "privileged scaffold" in medicinal chemistry, a distinction given to molecular frameworks that are capable of binding to multiple, unrelated biological targets.[1] This promiscuity is a testament to the indazole's ability to engage in various non-covalent interactions, such as hydrogen bonding, π-stacking, and hydrophobic interactions, within the active sites of proteins. The incorporation of a methyl group at the 5-position and an ethyl carboxylate at the 3-position, as seen in this compound, provides synthetic handles for facile diversification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including but not limited to, anti-cancer, anti-inflammatory, and anti-bacterial effects.[1][2] For instance, 1H-indazole-3-carboxamide derivatives have been identified as potent and selective inhibitors of p21-activated kinase 1 (PAK1), a promising target for anti-cancer therapies aimed at preventing tumor migration and invasion.[3]

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application in synthesis.

| Property | Value | Reference |

| CAS Number | 1908-01-6 | [4][5] |

| Molecular Formula | C₁₁H₁₂N₂O₂ | [4][5] |

| Molecular Weight | 204.23 g/mol | [4][5] |

| Appearance | Off-white to white crystalline solid | [6] |

| Melting Point | 133-134 °C | [6] |

Spectroscopic Data (Typical):

-

¹H NMR (CDCl₃, 500 MHz): δ 12.82 (s, 1H), 7.96 (s, 1H), 7.68 (d, J=8.5Hz, 1H), 7.27 (d, J=8.0Hz, 1H), 4.60-4.50 (m, 2H), 2.17 (s, 3H), 1.51-1.42 (m, 3H).[7]

-

¹³C NMR (CDCl₃, 125 MHz): δ 163.47, 140.31, 135.72, 133.01, 129.50, 122.91, 120.66, 111.28, 61.16, 21.73, 14.57.[7]

Core Synthetic Transformations and Applications

The reactivity of this compound is primarily centered around three key sites: the N1-position of the indazole ring, the ester at the C3-position, and the aromatic ring. This allows for a modular approach to library synthesis.

N-Alkylation and N-Arylation: Expanding the Chemical Space

The nitrogen at the N1 position is nucleophilic and can be readily alkylated or arylated to introduce a wide variety of substituents. This modification is crucial for modulating the molecule's interaction with its biological target and for optimizing its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Caption: Workflow for N1-alkylation/arylation of the indazole core.

Protocol 1: General Procedure for N1-Alkylation

-

Preparation: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add a suitable base such as sodium hydride (NaH, 1.2 eq) or potassium carbonate (K₂CO₃, 2.0 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reaction: Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.

-

Addition of Electrophile: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise to the reaction mixture.

-

Monitoring: Allow the reaction to proceed at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired N1-alkylated indazole derivative.

Amide Bond Formation: A Gateway to Bioactive Carboxamides

The ethyl ester at the C3-position is a versatile handle for the synthesis of a vast library of carboxamides. Amide bond formation is one of the most important reactions in medicinal chemistry, as the amide group is a key structural feature in many drugs.

Protocol 2: Synthesis of 1H-Indazole-3-Carboxamide Derivatives

-

Saponification: First, hydrolyze the ethyl ester to the corresponding carboxylic acid. Dissolve this compound (1.0 eq) in a mixture of ethanol and water. Add an excess of a base like sodium hydroxide (NaOH, 3.0 eq) and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed.

-

Acidification: After cooling to room temperature, acidify the reaction mixture with a mineral acid (e.g., 1M HCl) to precipitate the carboxylic acid. Filter the solid, wash with water, and dry under vacuum.

-

Amide Coupling: To a solution of the resulting 5-methyl-1H-indazole-3-carboxylic acid (1.0 eq) in a suitable solvent like DMF, add a coupling agent such as HOBT (1.2 eq) and EDC.HCl (1.2 eq).[8] Stir the mixture for 10-15 minutes.

-

Amine Addition: Add the desired primary or secondary amine (1.1 eq) and a base like triethylamine (TEA, 2.0 eq).

-

Reaction and Purification: Stir the reaction at room temperature overnight. The work-up and purification are similar to Protocol 1, typically involving aqueous extraction and column chromatography.[8]

Caption: Synthetic pathway to indazole-3-carboxamides.

Application in Kinase Inhibitor Synthesis

The indazole scaffold is a cornerstone in the design of kinase inhibitors, which are a critical class of anti-cancer drugs. The 5-ethylsulfonyl-indazole-3-carboxamides, for example, have been designed as dual inhibitors of VEGFR-2 and EGFR, two key kinases involved in tumor angiogenesis and proliferation.[9]

The synthesis of such inhibitors often involves the core transformations described above. For instance, the synthesis of a library of 5-ethylsulfonyl-indazole-3-carboxamides would begin with the appropriate sulfonyl-substituted indazole-3-carboxylate, followed by saponification and amide coupling with a diverse set of amines.[9]

Conclusion and Future Perspectives

This compound has proven to be an exceptionally valuable and versatile building block in the synthesis of complex, biologically active molecules. Its straightforward functionalization at multiple positions allows for the systematic exploration of chemical space, a critical aspect of modern drug discovery. The robust and well-established protocols for its modification, as detailed in this note, provide a solid foundation for researchers to design and synthesize novel compounds with therapeutic potential. Future applications are expected to expand beyond oncology and inflammation into other therapeutic areas, driven by the continued exploration of the rich chemistry of the indazole scaffold.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-METHYL-1H-INDAZOLE-3-CARBOXYLIC ACID ETHYL ESTER | 1908-01-6 [m.chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes & Protocols for the Derivatization of the Indazole Core of Ethyl 5-methyl-1H-indazole-3-carboxylate

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[1] Ethyl 5-methyl-1H-indazole-3-carboxylate is a versatile starting material, offering multiple sites for chemical modification to generate diverse libraries of bioactive molecules. This guide provides detailed protocols and expert insights into the primary methods for derivatizing this indazole core, focusing on N-alkylation, C-C and C-N cross-coupling reactions, and modifications of the C3-ester group.

The key challenge in the derivatization of 1H-indazoles is controlling regioselectivity, particularly during N-alkylation, due to the presence of two nucleophilic nitrogen atoms (N1 and N2).[2] The protocols outlined herein are designed to provide reliable methods for achieving high regioselectivity and yields, enabling researchers to efficiently synthesize desired indazole derivatives.

I. Regioselective N-Alkylation of the Indazole Core

The selective alkylation of the N1 or N2 position of the indazole ring is crucial for modulating the biological activity of the resulting compounds. The outcome of the N-alkylation is highly dependent on the reaction conditions, including the choice of base, solvent, and electrophile.[2]

A. Selective N1-Alkylation

N1-alkylation is often favored under conditions that promote the formation of a chelated intermediate involving the C3-carboxylate group, which sterically hinders the N2 position.[2] The use of a strong, non-coordinating base like sodium hydride (NaH) in a non-polar, aprotic solvent such as tetrahydrofuran (THF) is a well-established method for achieving high N1-selectivity.[3][4]

Protocol 1: N1-Alkylation using Sodium Hydride in THF

This protocol is optimized for achieving high N1-regioselectivity.

-

Materials:

-

This compound

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Alkyl halide (e.g., ethyl iodide, benzyl bromide)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv).

-

Dissolve the starting material in anhydrous THF (approximately 0.1 M).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add NaH (1.2 equiv) portion-wise to the stirred solution.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Re-cool the mixture to 0 °C and add the alkylating agent (1.1 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC or LC-MS for completion.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Table 1: Representative Data for N1-Alkylation

| Alkylating Agent | Product | Yield (%) | N1:N2 Ratio |

| Ethyl Iodide | Ethyl 1-ethyl-5-methyl-1H-indazole-3-carboxylate | >90 | >99:1 |

| Benzyl Bromide | Ethyl 1-benzyl-5-methyl-1H-indazole-3-carboxylate | >90 | >99:1 |

Data is representative and may vary based on specific substrate and reaction scale.

B. Selective N2-Alkylation

The Mitsunobu reaction provides an effective method for achieving N2-alkylation with good regioselectivity.[5][6] This reaction proceeds via an Sₙ2-type mechanism where the indazole nitrogen acts as the nucleophile.[7]

Protocol 2: N2-Alkylation via Mitsunobu Reaction

This protocol favors the formation of the N2-isomer.

-

Materials:

-

This compound

-

Alcohol (e.g., ethanol, benzyl alcohol) (1.5 equiv)

-

Triphenylphosphine (PPh₃) (1.5 equiv)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

Dissolve this compound (1.0 equiv), the alcohol (1.5 equiv), and PPh₃ (1.5 equiv) in anhydrous THF.

-

Cool the solution to 0 °C.

-

Add DEAD or DIAD (1.5 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Remove the solvent under reduced pressure.

-

Purify the crude mixture directly by flash column chromatography to separate the N1 and N2 isomers.

-

Caption: Workflow for Pd-catalyzed cross-coupling reactions.

III. Modification of the C3-Ester Group

The ethyl ester at the C3 position can be readily transformed into other functional groups, such as carboxylic acids and amides, to further diversify the indazole library.

A. Hydrolysis of the Ethyl Ester

Protocol 6: Ester Hydrolysis to Carboxylic Acid

-

Materials:

-

This compound derivative

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF) and Water

-

1M Hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve the indazole ester (1.0 equiv) in a mixture of THF and water.

-

Add LiOH (2-3 equiv) and stir at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the mixture in an ice bath and acidify to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the carboxylic acid.

-

B. Amide Bond Formation

Protocol 7: Amide Coupling

-

Materials:

-

5-methyl-1H-indazole-3-carboxylic acid derivative

-

Amine (1.1 equiv)

-

EDC·HCl (1.2 equiv)

-

HOBt (1.2 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve the indazole carboxylic acid (1.0 equiv) in anhydrous DMF.

-

Add HOBt (1.2 equiv), EDC·HCl (1.2 equiv), and TEA (3.0 equiv).

-

Stir the mixture at room temperature for 15 minutes.

-

Add the desired amine (1.1 equiv) and continue stirring at room temperature for 4-6 hours. [8] 5. Upon completion, dilute the reaction with water and extract with ethyl acetate.

-

Wash the organic layer with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

-

Diagram 3: C3-Ester Modification Workflow

Caption: Workflow for C3-ester hydrolysis and amidation.

References

- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 8. derpharmachemica.com [derpharmachemica.com]

Application Notes & Protocols: The Role of Ethyl 5-methyl-1H-indazole-3-carboxylate in Modern Kinase Inhibitor Development

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its recurring presence in potent, selective, and clinically successful kinase inhibitors.[1][2] This guide provides an in-depth technical overview of Ethyl 5-methyl-1H-indazole-3-carboxylate , a versatile starting material for the synthesis of novel kinase inhibitors. We will explore the causality behind its utility, provide detailed, field-proven protocols for its derivatization into screening libraries, and outline robust methodologies for the biological evaluation of these compounds against target kinases. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their discovery programs.

The Indazole Scaffold: A Privileged Core for Kinase Inhibition

Protein kinases, which catalyze the phosphorylation of substrate proteins, are critical regulators of cellular signaling.[3] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime therapeutic targets. The ATP-binding site of kinases, while highly conserved across the kinome, offers opportunities for the design of specific inhibitors.[4]

The 1H-indazole ring system has emerged as a highly effective pharmacophore for several reasons:

-

Bioisosteric Mimicry: The indazole nucleus can act as a bioisostere for other aromatic systems like indole or even a catechol moiety, enabling it to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[5][6] This interaction is a foundational anchor for many Type I and Type II kinase inhibitors.

-

Structural Versatility: The indazole core presents multiple vectors for chemical modification. Substitutions at the N1, C3, C5, and C6 positions can be systematically varied to optimize potency, selectivity, and pharmacokinetic properties (ADME).[1]

-

Proven Clinical Success: A significant number of FDA-approved kinase inhibitors, including Axitinib (VEGFR), Pazopanib (VEGFR/PDGFR), and Entrectinib (TRK/ROS1), are built upon an indazole core, validating its utility and providing a wealth of structural and biological data to guide new discovery efforts.[1][2][7]

This compound serves as an ideal entry point. The ethyl ester at the C3 position is readily converted to a carboxylic acid, which can then be coupled with a diverse array of amines to generate extensive carboxamide libraries.[8][9] The methyl group at the C5 position provides a subtle yet important hydrophobic feature that can influence binding affinity and selectivity.

Strategic Workflow for Inhibitor Development

The development process, starting from this compound, follows a logical and iterative path from chemical synthesis to biological validation and lead optimization. This workflow ensures that synthetic efforts are directly informed by biological data.

Caption: High-level workflow for kinase inhibitor development.

Synthetic Protocols: From Starting Material to Amide Library

The conversion of the starting ester into a library of potential inhibitors is a two-step process. The protocols below are designed to be robust and adaptable.

Protocol 3.1: Saponification of this compound

Rationale: The ethyl ester is a poor leaving group for direct amidation. It must first be hydrolyzed to the more reactive carboxylic acid. This is typically achieved under basic conditions (saponification). Sodium hydroxide is a common and cost-effective choice. The solvent system (e.g., methanol/water) is selected to ensure solubility of both the starting material and the base.

Materials:

-

This compound

-

Methanol (MeOH)

-

Sodium Hydroxide (NaOH)

-

Deionized Water (H₂O)

-

Hydrochloric Acid (HCl), 1M solution

-

Round-bottom flask, magnetic stirrer, pH paper/meter

Step-by-Step Procedure:

-

Dissolve this compound (1.0 eq) in a suitable volume of methanol (e.g., 10 mL per gram of starting material) in a round-bottom flask.

-

In a separate container, prepare a solution of NaOH (1.5 - 2.0 eq) in water.

-

Add the NaOH solution to the stirred solution of the indazole ester at room temperature.

-

Heat the reaction mixture to reflux (approx. 65°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Acidify the solution slowly by adding 1M HCl dropwise with vigorous stirring. A precipitate will form. Continue adding acid until the pH is ~2-3.

-

Collect the solid precipitate (5-methyl-1H-indazole-3-carboxylic acid) by vacuum filtration.

-

Wash the solid with cold water to remove residual salts.

-

Dry the product under vacuum to a constant weight. The product can typically be used in the next step without further purification.

Protocol 3.2: Parallel Amide Coupling for Library Synthesis

Rationale: This protocol utilizes standard peptide coupling reagents to form the amide bond. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates the carboxylic acid. HOBt (Hydroxybenzotriazole) is added to suppress side reactions and minimize racemization (though not a concern here, it's good practice). A tertiary amine base like TEA (Triethylamine) or DIPEA is required to neutralize the HCl salt of EDC and the acid formed during the reaction.[9]

Materials:

-

5-methyl-1H-indazole-3-carboxylic acid (from Protocol 3.1)

-

A diverse set of primary and secondary amines (R¹R²NH)

-

EDC·HCl

-

HOBt

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Reaction vials or 96-well plate

Step-by-Step Procedure:

-

To a reaction vial, add 5-methyl-1H-indazole-3-carboxylic acid (1.0 eq).

-

Add HOBt (1.2 eq) and EDC·HCl (1.2 eq).

-

Dissolve the solids in anhydrous DMF.

-

Add TEA or DIPEA (3.0 eq) to the mixture and stir for 15 minutes at room temperature. This is the "pre-activation" step.[9]

-

Add the desired amine (1.0 - 1.1 eq) to the reaction mixture.

-

Seal the vial and allow the reaction to stir at room temperature for 4-12 hours. Monitor by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 10% NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or preparative HPLC to yield the final 1H-indazole-3-carboxamide derivative.

Biological Evaluation: In Vitro Kinase Assays

Once a library of compounds is synthesized, their biological activity must be assessed. A primary screen against the target kinase is the first step to identify "hits."

The Kinase Reaction and Signaling Context

Kinase inhibitors typically function by blocking the transfer of a phosphate group from ATP to a protein substrate. This action can halt a downstream signaling cascade responsible for cell proliferation or survival. For example, inhibitors of VEGFR2 block signals that lead to angiogenesis, a process crucial for tumor growth.

Caption: Simplified VEGFR2 signaling pathway and point of inhibition.

Protocol 4.1: In Vitro Kinase Assay (Bioluminescent ADP Detection)

Rationale: Modern kinase assays have largely moved away from hazardous radiometric methods.[3][10] The ADP-Glo™ Kinase Assay is a widely used, robust platform that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[3] It's a two-step process: first, the kinase reaction is stopped and remaining ATP is depleted; second, the ADP is converted back to ATP, which is used by luciferase to generate a light signal proportional to kinase activity.[3]

Materials:

-

Kinase of interest (e.g., VEGFR2, ERK2, PLK4)

-

Appropriate peptide or protein substrate

-

ATP solution

-

Synthesized indazole inhibitor compounds, serially diluted in DMSO

-

Kinase reaction buffer (specific to the kinase, but typically contains Tris-HCl, MgCl₂, DTT)

-

ADP-Glo™ Assay Reagents (Promega)

-

White, opaque 384-well assay plates

-

Plate-reading luminometer

Step-by-Step Procedure:

-

Compound Plating: Prepare serial dilutions of your test compounds (e.g., 10-point, 3-fold dilutions starting from 100 µM) in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

-

Kinase/Substrate Addition: Prepare a master mix of the kinase and its substrate in kinase reaction buffer. Add this mix (e.g., 2.5 µL) to each well.

-

Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.[11]

-

Reaction Initiation: Prepare an ATP solution in kinase reaction buffer. Initiate the kinase reaction by adding the ATP solution (e.g., 2.5 µL) to all wells. The final ATP concentration should be at or near the Kₘ for the specific kinase, if known.

-

Kinase Reaction: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This time should be optimized to ensure the reaction is in the linear range (<10% ATP conversion).

-

ATP Depletion: Add ADP-Glo™ Reagent (e.g., 5 µL) to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[3]

-

ADP Detection: Add Kinase Detection Reagent (e.g., 10 µL) to each well. This converts the ADP produced to ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis and Interpretation

Calculating IC₅₀ Values

The raw luminescence data is used to determine the potency of each compound, expressed as the half-maximal inhibitory concentration (IC₅₀).

-

Calculate Percent Inhibition:

-

% Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_DMSO - Signal_NoEnzyme))

-

-

Dose-Response Curve: Plot the % Inhibition against the logarithm of the inhibitor concentration.

-